molecular formula C10H12N2 B3191979 2-Isopropylpyrazolo[1,5-a]pyridine CAS No. 59942-84-6

2-Isopropylpyrazolo[1,5-a]pyridine

Cat. No.: B3191979
CAS No.: 59942-84-6
M. Wt: 160.22 g/mol
InChI Key: YDLUHABALCALTM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Isopropylpyrazolo[1,5-a]pyridine can be synthesized through various methods. One common approach involves the oxidative [3+2] cycloaddition of 2-substituted ethynylphosphonates with in situ generated pyridinium-N-imines . This reaction can be catalyzed by iron(III) nitrate nonahydrate (Fe(NO3)3·9H2O) to achieve moderate to good yields . Another method involves the use of tetraethyl ethynylbisphosphonate, diethyl 2-trimethylsilyl- and 2-phenoxy-ethynylphosphonates, which possess greater reactivity and can yield the desired product without any catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Isopropylpyrazolo[1,5-a]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, which can replace specific functional groups on the pyrazolo[1,5-a]pyridine ring.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups.

Comparison with Similar Compounds

2-Isopropylpyrazolo[1,5-a]pyridine is unique due to its broad range of biological activities and its ability to inhibit multiple phosphodiesterases. Similar compounds include:

These compounds highlight the versatility and potential of the pyrazolo[1,5-a]pyridine scaffold in medicinal chemistry.

Properties

IUPAC Name

2-propan-2-ylpyrazolo[1,5-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-8(2)10-7-9-5-3-4-6-12(9)11-10/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDLUHABALCALTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN2C=CC=CC2=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 30g (0.13 mole) of 2-isopropyl-3-isobutyrylpyrazolo[1,5-a]pyridine and 200 ml of 50% sulfuric acid (v/v) solution was heated at 140° C for 10 hours. After cooling, the mixture was added to 400g of ice-water. The solution was neutralized with sodium hydroxide solution and extracted with chloroform. The chloroform solution was dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue was distilled to give 8.5g (5.3 × 10-2 mole) of colorless oily product, bp 127.5°-129.5° C (17 mmHg).
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Synthesis routes and methods II

Procedure details

1-(2-Isopropyl-pyrazolo[1,5-a]pyridin-3-yl)-2-methyl-propan-1-one (30.0 g, 115 mmole), water (100 ml), and concentrated sulfuric acid (100 ml) were combined and stirred at 130° C. for 18 hours. The mixture was cooled to room temperature and poured into a solution of ice (400 g) and water (200 ml). The solution was neutralized with sodium hydroxide solution and extracted with chloroform. The organic layer was dried over sodium sulfate, filtered, and concentrated in vacuo. The oil was purified by vacuum distillation to give 14.9 g (81%) of 2-isopropyl-pyrazolo[1,5-a]pyridine. 1H-NMR (250 MHz, DMSO-d6) δ 8.37 (d, J=7.3 Hz, 1H), 7.41 (d, J=9.0 Hz, 1H), 7.00 (t, J=7.3 Hz, 1H), 6.66 (t, J=7.5 Hz, 1H), 6.28 (s, 1H), 3.16 (sept, J=7.0 Hz, 1H), 1.35 (d, J=6.8 Hz, 6H).
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Synthesis routes and methods III

Procedure details

1-(2-isopropylpyrazolo[1,5-a]pyridin-3-yl)-2-methylpropan-1-one. The dry salt (113 g) from Example 1 (a) was suspended in isobutyric anhydride (515 g) in a large round bottom flask equipped with a mechanical stirrer and K2CO3 (85 g) was added with stirring. The mixture was refluxed for 8 hours, cooled to room temperature and water (10 ml) was added followed by addition of K2CO3 (10 g) in portions. After the initial vigorous reaction subsided, water (500 ml) and ethyl acetate (500 ml) were added, followed by 280 g of K2CO3, added in portions with continuous mechanical stirring to control foaming. The reaction mixture was stirred for 1 hour at room temperature, 50 mL of 50% NaOH was added, and the mixture extracted with ethyl acetate (4×250 ml). Evaporation of the solution yielded a viscous oil, which was distilled under high vacuum to provide 25.2 g (32.9%) of 2-isopropylpyrazolo[1,5-a]pyridine (b.p. 45-75° C./0.25-0.5 mm Hg), and 60.4 g (51.3%) of 1-(2-isopropylpyrazolo[1,5-a]pyridin-3-yl)-2-methylpropan-1-one (b.p. 125-135° C./0.1 mm Hg; m.p. 53-55° C.) (T. Irikura, et al., U.S. Pat. No. 3,850,941, Nov. 26, 1974). Compound 411.
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85 g
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10 g
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280 g
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50 mL
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Synthesis routes and methods IV

Procedure details

According to one approach, therefore, the desired S-enantiomer of AV1013 is prepared by chiral resolution of the corresponding racemic mixture. As shown in FIG. 6, and described in the Example 1 below, synthesis of AV1013 involves several steps. The first step involves the synthesis of 2-chloro-nor-methylibudilast using either ibudilast (2-methyl-1-(2-isopropylpyrazolo[1,5-a]pyridin-3-yl)propan-1-one) or the corresponding 3-carboxylic acid (2-isopropyl-pyrazolo[1,5-a]pyridin-3-carboxylic acid, ibudilast acid) as the starting material. Thus, reacting ibudilast with an aqueous solution of a strong inorganic acid, for example, 50% aqueous sulfuric gave isopropylpyrazolo[1,5-a]pyridine (IPPP) following a loss of its 3-ring substituent (2-methyl-propan-1-one). Alternatively IPPP is obtained via the decarboxylation of 2-isopropyl-pyrazolo[1,5-a]pyridin-3-carboxylic acid under acidic conditions. See, Example 1, method 2, step 1.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Isopropylpyrazolo[1,5-a]pyridine
Reactant of Route 2
2-Isopropylpyrazolo[1,5-a]pyridine
Reactant of Route 3
2-Isopropylpyrazolo[1,5-a]pyridine
Reactant of Route 4
2-Isopropylpyrazolo[1,5-a]pyridine
Reactant of Route 5
2-Isopropylpyrazolo[1,5-a]pyridine
Reactant of Route 6
2-Isopropylpyrazolo[1,5-a]pyridine

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